

endpoint detection issues in ammonium iron(II) sulfate titrations

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Compound of Interest

Compound Name: ammonium iron (II) sulfate

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Technical Support Center: Ammonium Iron(II) Sulfate Titrations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common endpoint detection issues encountered during ammonium iron(II) sulfate (Mohr's salt) titrations.

Frequently Asked Questions (FAQs)

Q1: Why is my potassium permanganate (KMnO_4) endpoint fading?

A faint pink color that disappears after a short period is a common issue. This can be attributed to several factors:

- **Insufficient Acid:** The reaction between permanganate and iron(II) requires a strongly acidic medium (typically sulfuric acid).[1][2][3] If the solution is not acidic enough, manganese dioxide (MnO_2), a brown precipitate, can form, which interferes with the endpoint and can consume the permanganate, causing the pink color to fade.[1]
- **Presence of Reducing Agents:** Traces of organic matter or other reducing agents in the water or glassware can react slowly with the excess permanganate, causing the color to fade.[4]
- **Reaction with Chloride Ions:** If hydrochloric acid is used for acidification, the permanganate can react with chloride ions, which is an interfering reaction.[3] It is recommended to use

sulfuric acid.

Q2: What is the purpose of adding sulfuric acid before the titration?

Sulfuric acid is added for two primary reasons:

- To provide the necessary acidic medium for the complete and rapid reaction of the oxidizing agent (permanganate or dichromate) with the iron(II) ions.[\[2\]](#)[\[5\]](#)
- To prevent the hydrolysis of iron(II) sulfate. In a neutral or less acidic solution, iron(II) ions can be oxidized by air to iron(III) ions, which then form a brown precipitate of iron(III) hydroxide. The acidic environment keeps the iron(II) ions in solution and stable.[\[2\]](#)[\[3\]](#)

Q3: Can I use an indicator for the titration with potassium permanganate?

No external indicator is necessary for this titration. Potassium permanganate acts as its own indicator (a self-indicator). The permanganate ion (MnO_4^-) has an intense purple color, while the manganese(II) ion (Mn^{2+}) it is reduced to is nearly colorless.[\[6\]](#) The endpoint is reached when the first persistent pink color is observed, indicating a slight excess of permanganate.[\[6\]](#)
[\[7\]](#)

Q4: Why is the color change in my potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) titration not sharp?

An indistinct endpoint in a dichromate titration can be caused by:

- Improper Indicator Choice or Concentration: The most common indicators are sodium or barium diphenylamine sulfonate.[\[8\]](#)[\[9\]](#)[\[10\]](#) Using an incorrect concentration or a degraded indicator can lead to a poor color change.
- Absence of Phosphoric Acid: Phosphoric acid is often added to the solution. It complexes with the iron(III) ions produced during the titration, which have a yellow color. This complexation removes the yellow color that could mask the indicator's color change from green to violet.[\[8\]](#)[\[11\]](#)
- Slow Reaction Near the Endpoint: The reaction may slow down near the equivalence point, leading to a gradual color change.

Q5: What is the role of an external indicator in some older dichromate titration methods?

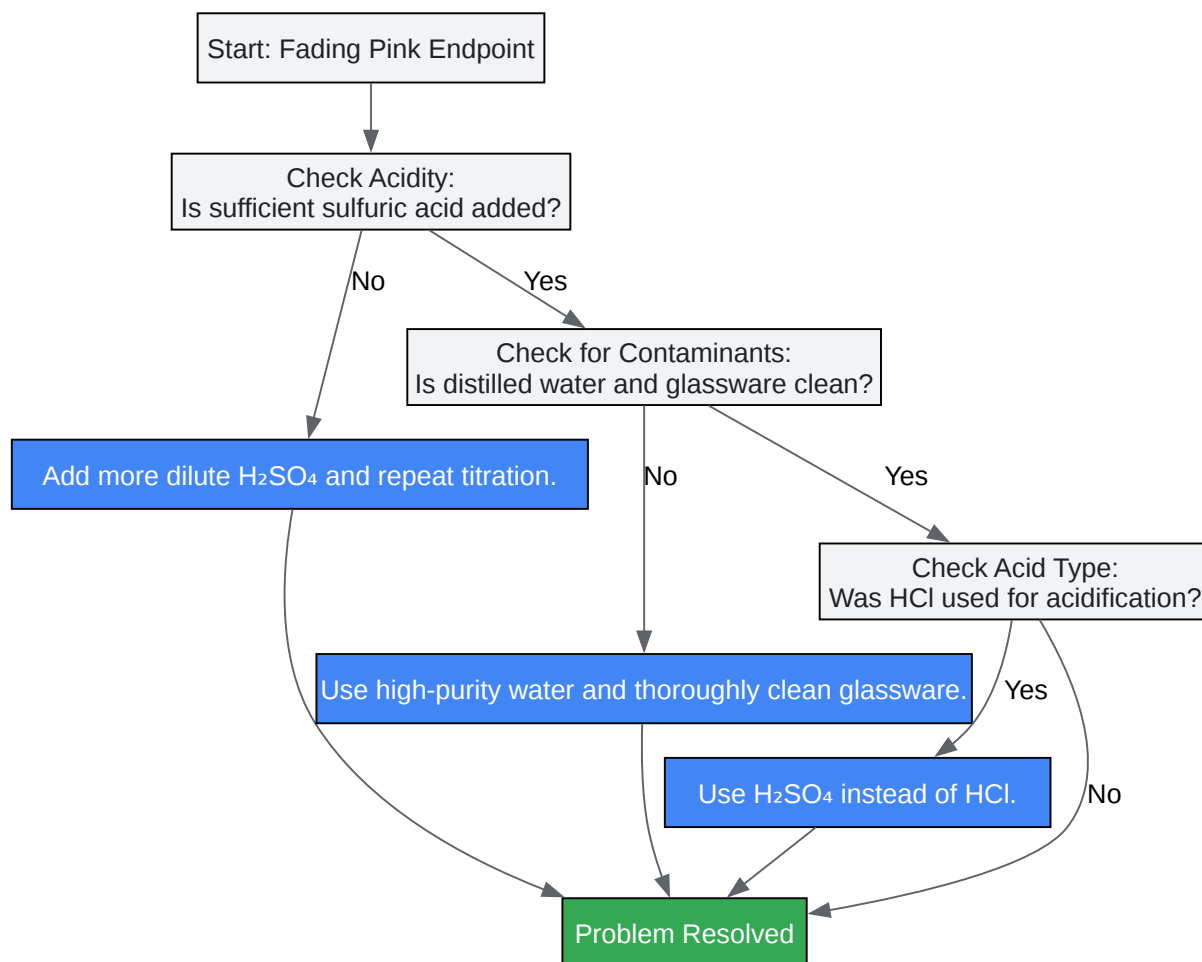
In some older procedures, potassium ferricyanide ($K_3[Fe(CN)_6]$) is used as an external indicator.^[12]^[13] A drop of the titration mixture is periodically removed and tested with a drop of the indicator on a spot plate. The formation of a blue color (Turnbull's blue) indicates the presence of unreacted iron(II) ions.^[13] The endpoint is reached when no blue color is produced. This method is less common now due to its inconvenience.

Troubleshooting Guides

Issue 1: Fading or Unstable Endpoint in Permanganate Titration

This guide helps to troubleshoot a disappearing pink endpoint when titrating ammonium iron(II) sulfate with potassium permanganate.

Troubleshooting Workflow



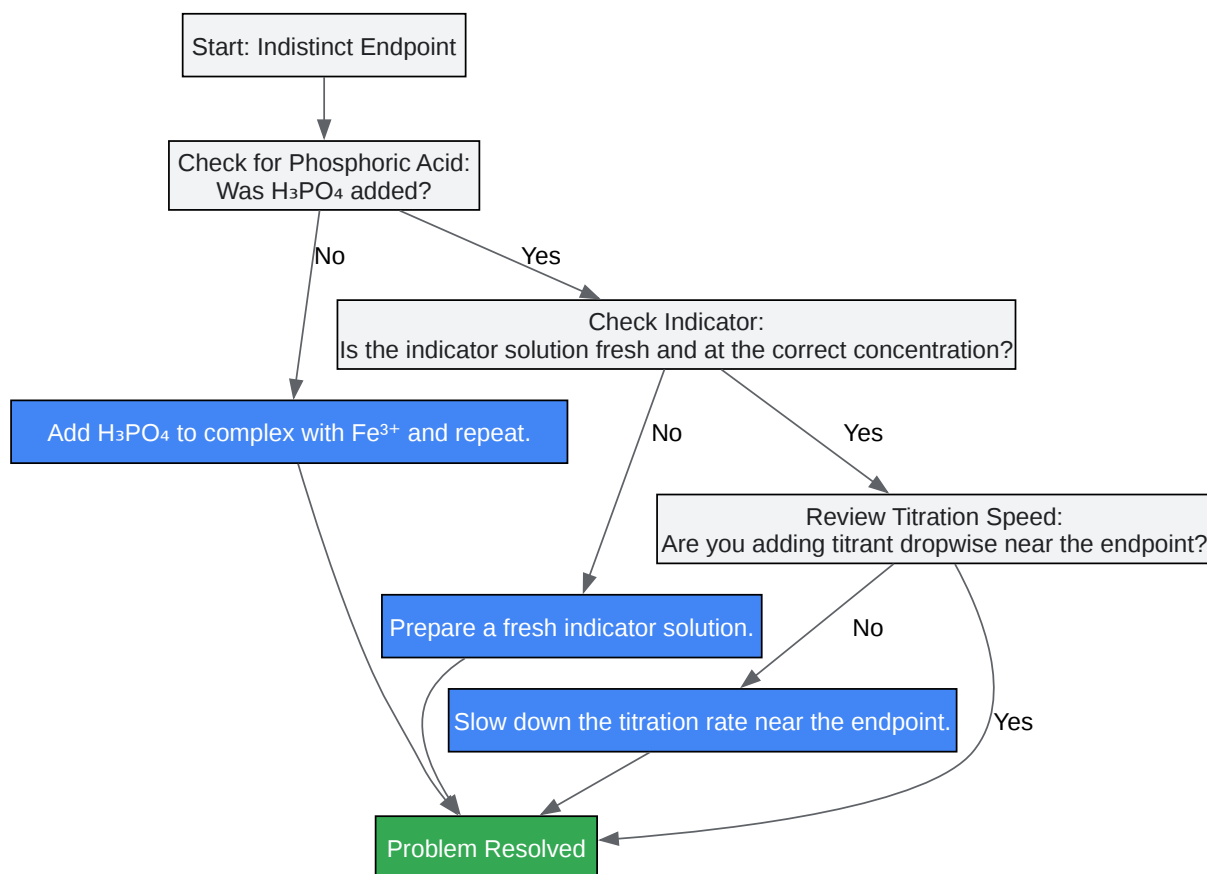
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Caption: Troubleshooting a fading endpoint in permanganate titrations.

Issue 2: Poor Endpoint Detection in Dichromate Titration

This guide addresses issues with observing a clear color change when using an internal indicator like diphenylamine sulfonate in the titration of ammonium iron(II) sulfate with potassium dichromate.

Troubleshooting Workflow



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Caption: Troubleshooting a poor endpoint in dichromate titrations.

Quantitative Data Summary

Parameter	Titration with KMnO_4	Titration with $\text{K}_2\text{Cr}_2\text{O}_7$
Indicator	Self-indicator (KMnO_4)	Sodium/Barium Diphenylamine Sulfonate
Endpoint Color Change	Colorless to persistent light pink	Green to violet/purple
Acidic Medium	Dilute H_2SO_4	Dilute $\text{H}_2\text{SO}_4 + \text{H}_3\text{PO}_4$
Indicator Potential	N/A	$\sim 0.78 \text{ V}$
Common Interferences	Reducing agents, Chloride ions	High concentrations of Fe^{3+} (yellow color)

Experimental Protocols

Preparation of 0.1 N Ammonium Iron(II) Sulfate Solution

- Accurately weigh approximately 39.2 g of ammonium iron(II) sulfate hexahydrate.[\[14\]](#)
- Dissolve the solid in a beaker containing about 250 mL of distilled water and 20 mL of dilute sulfuric acid.[\[15\]](#)[\[16\]](#) The acid is added to prevent hydrolysis and oxidation of the iron(II) salt.
[\[2\]](#)[\[3\]](#)
- Quantitatively transfer the solution into a 1000 mL volumetric flask.
- Make up the volume to the mark with distilled water, stopper the flask, and invert it several times to ensure homogeneity.

Titration with Standard Potassium Permanganate (0.1 N)

- Rinse and fill a burette with the standardized 0.1 N potassium permanganate solution. Record the initial reading.
- Pipette 25 mL of the prepared ammonium iron(II) sulfate solution into a clean conical flask.
- Add approximately 20 mL of dilute sulfuric acid to the conical flask.[\[7\]](#)

- Titrate the ammonium iron(II) sulfate solution with the potassium permanganate solution from the burette. The purple color of the permanganate will disappear as it is added to the flask.[6]
- The endpoint is reached when a single drop of the permanganate solution produces a permanent light pink color in the flask.[6][7]
- Record the final burette reading. Repeat the titration until concordant results are obtained.

Titration with Standard Potassium Dichromate (0.1 N)

- Rinse and fill a burette with the standardized 0.1 N potassium dichromate solution. Record the initial reading.
- Pipette 25 mL of the prepared ammonium iron(II) sulfate solution into a clean conical flask.
- Add approximately 20 mL of dilute sulfuric acid and 5 mL of 85% phosphoric acid to the conical flask.[8][11]
- Add 3-5 drops of sodium diphenylamine sulfonate indicator.
- Titrate the ammonium iron(II) sulfate solution with the potassium dichromate solution. The color of the solution will initially be green.
- The endpoint is reached when the color changes sharply from green to a persistent violet-blue.
- Record the final burette reading. Repeat the titration to obtain concordant results.

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